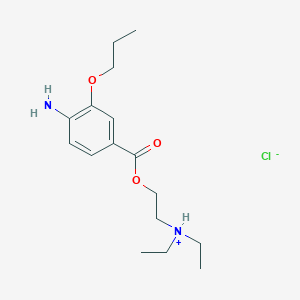

2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

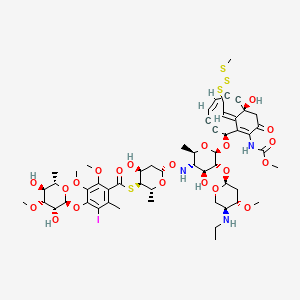

Streptonigrin ist ein Aminoquinon-Antitumor- und antibakterielles Antibiotikum, das vom Bakterium Streptomyces flocculus produziert wird . Es wurde erstmals 1959 von Rao und Cullen isoliert . Streptonigrin hat aufgrund seiner starken Antitumoreigenschaften erhebliches Interesse geweckt, obwohl seine hohe Toxizität seinen klinischen Einsatz eingeschränkt hat .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Streptonigrin umfasst die Konstruktion eines Schlüsselfragments eines pentasubstituierten Pyridins unter Verwendung von Ringschlussmetathese . Es wurden zwei synthetische Wege entwickelt, die beide auf Ringschlussmetathese beruhen, sich aber in der Substitution und Komplexität des Vorläufers zur Cyclisierung unterscheiden . Der Ansatz der zweiten Generation liefert letztendlich Streptonigrin in 14 linearen Schritten mit einer Gesamtausbeute von 11% aus kostengünstigem Ethylglyoxalat .

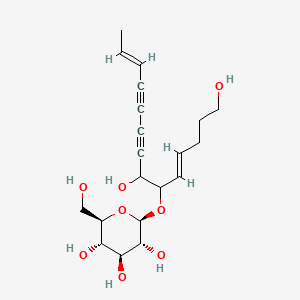

Industrielle Produktionsmethoden: Die industrielle Produktion von Streptonigrin beinhaltet typischerweise Fermentationsprozesse unter Verwendung von Streptomyces flocculus. Das Antibiotikum wird aus den Brühefiltrat des kultivierten Bakteriums isoliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Streptonigrin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Substitution: Methylierung von Streptonigrin führt zur Bildung von nicht-sauren Verbindungen, die neue O-Methylgruppen enthalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Semiquinon- oder Hydrochinon-Zwischenprodukte und verschiedene methylierte Derivate .

Wissenschaftliche Forschungsanwendungen

Streptonigrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Trotz seiner hohen Toxizität wurde Streptonigrin wegen seiner Antitumoreigenschaften und seines potenziellen Einsatzes in der Krebstherapie untersucht.

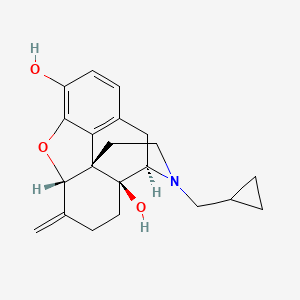

5. Wirkmechanismus

Streptonigrin übt seine Wirkung aus, indem es in Gegenwart bestimmter Metallkationen irreversibel an DNA bindet . Es wird dann über eine Ein- oder Zwei-Elektronen-Reduktase mit NAD(P)H als Kofaktor aktiviert und bildet ein Semiquinon- oder Hydrochinon-Zwischenprodukt . Diese Aktivierung führt zu einem DNA-Strangbruch, Hemmung der DNA-Synthese und Induktion von Apoptose durch Mechanismen, die den Nuclear Factor kappa B (NF-κB) betreffen .

Wirkmechanismus

Streptonigrin exerts its effects by binding irreversibly to DNA in the presence of certain metal cations . It is then activated via a one- or two-electron reductase with NAD(P)H as a cofactor, forming a semiquinone or hydroquinone intermediate . This activation leads to DNA strand breakage, inhibition of DNA synthesis, and induction of apoptosis through mechanisms involving nuclear factor kappa B (NF-κB) .

Vergleich Mit ähnlichen Verbindungen

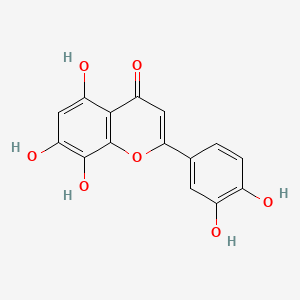

Streptonigrin ist einzigartig aufgrund seiner starken Antitumor- und antibakteriellen Eigenschaften sowie seiner hohen Toxizität . Ähnliche Verbindungen umfassen:

Mitomycin C: Ein weiteres Antibiotikum mit Antitumoraktivität, das einen Aminoquinonring mit einem heterocyclischen System enthält.

Lavendamycin: Eine strukturell verwandte Verbindung, die ähnliche biosynthetische Pfade aufweist.

Bruneomycin: Ein Antibiotikum, das aus Actinomyces albus var. isoliert wurde.

Die Einzigartigkeit von Streptonigrin liegt in seiner breiten anticancerogenen Aktivität und seiner Fähigkeit, bei niedrigen Konzentrationen die Bildung von Heterochromatin zu fördern .

Eigenschaften

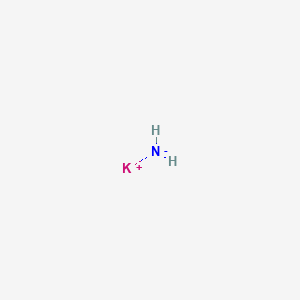

CAS-Nummer |

100311-12-4 |

|---|---|

Molekularformel |

C16H27ClN2O3 |

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |

InChI-Schlüssel |

SENDDLZRSZXUBH-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |

Kanonische SMILES |

CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |

Synonyme |

4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.